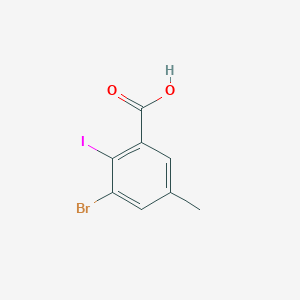

3-bromo-2-iodo-5-methylBenzoic acid

Description

Significance of Benzoic Acid Scaffolds in Chemical Synthesis

The benzoic acid motif is a fundamental structural unit in organic chemistry, prevalent in a vast array of natural products, pharmaceuticals, and materials. Its derivatives are key intermediates in the synthesis of numerous commercially important compounds. The presence of the carboxylic acid group provides a handle for a variety of chemical transformations, including esterification, amidation, and reduction. Furthermore, the aromatic ring can be functionalized through electrophilic aromatic substitution, nucleophilic aromatic substitution, and transition metal-catalyzed cross-coupling reactions. This dual reactivity makes benzoic acid derivatives highly valuable scaffolds for the assembly of complex molecular architectures. Aromatic amines, which can be synthesized from benzoic acid derivatives, are also crucial structural motifs in many natural products, pharmaceuticals, and functional organic materials. uva.nl

Strategic Importance of Directed Polyhalogenation in Aromatic Systems

The introduction of multiple halogen atoms onto an aromatic ring, known as polyhalogenation, significantly enhances the synthetic utility of the scaffold. science.gov Halogens can act as versatile synthetic handles, participating in a wide range of transformations such as Grignard reagent formation, lithium-halogen exchange, and various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The differential reactivity of various halogens (F, Cl, Br, I) on the same aromatic ring allows for selective, stepwise functionalization.

A key challenge in the synthesis of polyhalogenated aromatics is achieving regiocontrol. Directed C–H functionalization has become a powerful strategy to address this challenge. rsc.org In this approach, a functional group on the substrate, known as a directing group, coordinates to a metal catalyst and directs the C-H activation to a specific position, often the ortho-position. mdpi.comnih.gov Carboxylic acids and their derivatives, such as amides, are effective directing groups for the regioselective halogenation of aromatic rings. rsc.orgmdpi.comresearchgate.net For instance, the use of directing groups can facilitate the synthesis of halogenated aniline (B41778) derivatives, which are difficult to prepare using traditional methods. rsc.org The ability to selectively introduce halogens at specific positions is of paramount importance for the efficient synthesis of complex target molecules.

The strategic placement of different halogens allows for programmed, sequential reactions. For example, the carbon-iodine bond is typically more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond, which is, in turn, more reactive than the carbon-chlorine bond. This reactivity difference enables chemists to selectively functionalize one position of a polyhalogenated arene while leaving the other halogen atoms intact for subsequent transformations.

Overview of 3-Bromo-2-iodo-5-methylbenzoic Acid in Contemporary Organic Synthesis

This compound is a polyhalogenated benzoic acid derivative that embodies the synthetic potential discussed above. Its structure features a benzoic acid core substituted with a bromine atom at the 3-position, an iodine atom at the 2-position, and a methyl group at the 5-position.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrIO₂ | cymitquimica.comchemspider.com |

| Molecular Weight | 340.94 g/mol | cymitquimica.comchemspider.com |

| CAS Number | 750585-99-0 | cymitquimica.comsigmaaldrich.com |

| InChI Key | BGNUGOQOZLIANN-UHFFFAOYSA-N | cymitquimica.com |

While specific, detailed research findings on the synthesis and reactivity of this compound are not extensively documented in publicly available literature, its structure suggests significant utility as a synthetic intermediate. The presence of both bromine and iodine atoms on the aromatic ring, ortho to each other and to the carboxylic acid, presents a platform for highly selective and diverse chemical transformations.

The differential reactivity of the C-I and C-Br bonds is a key feature of this molecule. The C-I bond is more readily cleaved in many transition metal-catalyzed reactions, allowing for selective functionalization at the 2-position. The remaining C-Br bond can then be targeted in a subsequent reaction step under different conditions. The carboxylic acid group itself can act as a directing group for ortho-functionalization or can be converted into other functional groups.

A potential application for compounds derived from this compound is in the synthesis of complex heterocyclic structures. For example, halogenated aniline derivatives are precursors to quinazolinones like mebroqualone. rsc.org The conversion of this compound to the corresponding aniline would provide a highly functionalized intermediate for the synthesis of novel, substituted quinazolinone analogues or other bioactive molecules. The synthesis of such an aniline from the corresponding benzoic acid can be achieved through methods like the Curtius or Hofmann rearrangement. A transition metal-free process using tosyl azide (B81097) has also been reported for the conversion of substituted benzoic acids to anilines. rsc.org

The synthesis of this compound itself would likely involve a multi-step sequence, starting from a simpler substituted benzene (B151609) derivative. A plausible route could involve the Sandmeyer reaction of an appropriately substituted aniline, such as 2-amino-3-bromo-5-methylbenzoic acid or 3-bromo-2-amino-5-methylbenzoic acid, to introduce the iodo or bromo group, respectively. The synthesis of the precursor 2-iodo-5-methylbenzoic acid from 2-amino-5-methylbenzoic acid via diazotization followed by treatment with potassium iodide is a known transformation. chemicalbook.combeilstein-journals.org Subsequent bromination would then yield the target molecule. The regioselectivity of this bromination would be influenced by the directing effects of the existing substituents.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-iodo-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNUGOQOZLIANN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Transformations of 3 Bromo 2 Iodo 5 Methylbenzoic Acid

Cross-Coupling Reactions

3-Bromo-2-iodo-5-methylbenzoic acid is a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The presence of two different halogen atoms at ortho positions to each other on the benzene (B151609) ring allows for selective and sequential reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. libretexts.orgyonedalabs.com This reaction is widely used in the synthesis of biaryl compounds, conjugated systems, and other complex organic molecules. libretexts.orgmdpi.com The general mechanism involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

A key feature of this compound in Suzuki-Miyaura coupling is the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The oxidative addition step, which is often the rate-determining step in the catalytic cycle, shows a reactivity order of I > OTf > Br > Cl. libretexts.org This significant difference in reactivity allows for chemoselective or orthogonal cross-coupling reactions.

By carefully controlling the reaction conditions, such as temperature and the choice of catalyst, it is possible to selectively react the more labile C-I bond while leaving the C-Br bond intact. nih.govrsc.org For instance, the coupling of an aryl iodide can often be achieved at room temperature, whereas the corresponding aryl bromide may require heating. wikipedia.org This sequential coupling strategy is highly valuable for the one-pot synthesis of unsymmetrical biaryl compounds. However, it has also been observed that under certain conditions, particularly at lower temperatures (around 50 °C) with traditional Pd/PPh₃ catalysts, aryl iodides can exhibit surprisingly inefficient coupling compared to their bromide counterparts. acs.org

Table 1: General Reactivity Order of Halides in Suzuki-Miyaura Oxidative Addition

| Halide/Leaving Group | Relative Reactivity |

|---|---|

| Iodine (I) | Highest |

| Triflate (OTf) | High |

| Bromine (Br) | Medium |

| Chlorine (Cl) | Low |

This table illustrates the general trend in reactivity for the oxidative addition step in Suzuki-Miyaura cross-coupling reactions.

The efficiency of the Suzuki-Miyaura coupling of this compound is influenced by both steric and electronic factors. The presence of substituents ortho to the halogen atoms can sterically hinder the approach of the palladium catalyst, potentially slowing down the rate of oxidative addition. researchgate.net In the case of this compound, the iodine atom is flanked by a bromine atom and a carboxylic acid group, while the bromine atom is positioned between the iodine and a methyl group.

The methyl group at the 5-position is electron-donating, which can increase the electron density of the aromatic ring, making it slightly less reactive towards oxidative addition compared to an unsubstituted ring. yonedalabs.com Conversely, the carboxylic acid group is electron-withdrawing, which would increase the reactivity of the ring toward oxidative addition. The interplay of these electronic effects, combined with the significant steric hindrance around the reactive sites, can make these couplings challenging. researchgate.net However, the use of specialized ligands, such as bulky and electron-rich phosphines, can promote the desired coupling reaction and overcome some of these steric challenges. researchgate.net

One of the primary applications of Suzuki-Miyaura coupling with substrates like this compound is the synthesis of complex biaryl and polycyclic aromatic systems. researchgate.netrsc.org The ability to perform sequential couplings at the iodo and bromo positions allows for the controlled, stepwise construction of unsymmetrical biaryls. nih.gov

For example, an initial Suzuki-Miyaura coupling can be performed selectively at the more reactive C-I bond with a specific arylboronic acid. The resulting bromo-biaryl intermediate can then be subjected to a second Suzuki-Miyaura coupling with a different arylboronic acid to furnish a trisubstituted, unsymmetrical biaryl system. This stepwise approach provides a high degree of control over the final structure of the molecule, which is crucial in the synthesis of complex pharmaceutical intermediates and functional materials. acs.orggoogle.com

Table 2: Example of a Sequential Suzuki-Miyaura Coupling

| Step | Reactant 1 | Reactant 2 | Position of Coupling | Product |

|---|---|---|---|---|

| 1 | This compound | Arylboronic Acid A | C2 (Iodine) | 3-Bromo-5-methyl-2-(aryl-A)-benzoic acid |

| 2 | 3-Bromo-5-methyl-2-(aryl-A)-benzoic acid | Arylboronic Acid B | C3 (Bromine) | 5-Methyl-3-(aryl-B)-2-(aryl-A)-benzoic acid |

This table outlines a hypothetical two-step synthesis of an unsymmetrical biaryl compound starting from this compound.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. While there is less specific literature on the Heck coupling of this compound, the principles of the reaction suggest its applicability. Given the reactivity difference between the C-I and C-Br bonds, a selective Heck reaction at the iodine position would be expected under appropriate conditions. google.com This would involve the reaction of the iodo-group with an alkene to introduce a vinyl group at the 2-position of the benzoic acid. A subsequent, more forcing Heck reaction could potentially engage the C-Br bond. Intramolecular Heck reactions are also a possibility in suitably designed derivatives to form polycyclic systems. rsc.org

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction exhibits a strong dependence on the nature of the halide, with aryl iodides being significantly more reactive than aryl bromides. rsc.orgwikipedia.org

This reactivity difference is exploited in the chemoselective functionalization of dihalogenated substrates like this compound. rsc.org A Sonogashira coupling can be performed under mild conditions to selectively couple an alkyne at the C-I position, leaving the C-Br bond available for subsequent transformations, such as another Sonogashira coupling under harsher conditions or a different type of cross-coupling reaction like the Suzuki-Miyaura coupling. rsc.orgresearchgate.net This powerful strategy allows for the synthesis of complex molecules with diverse functionalities.

Ullmann-Type Coupling Reactions

This compound is a versatile building block in organic synthesis, in part due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in metal-catalyzed coupling reactions. This allows for selective functionalization at the 2-position. The iodine atom's greater reactivity makes it a suitable handle for transformations like Ullmann and Stille couplings.

In the context of Ullmann-type reactions, the increased reactivity of the C-I bond compared to the C-Br bond allows for chemoselective couplings. This reactivity difference is rooted in the lower bond dissociation energy of the C-I bond. Consequently, oxidative addition to a low-valent metal center, the initial step in many cross-coupling catalytic cycles, occurs preferentially at the iodo-substituted position. This principle enables the selective formation of new carbon-carbon or carbon-heteroatom bonds at the position ortho to the carboxylic acid group, while leaving the bromo substituent intact for potential subsequent transformations.

Halogen-Metal Exchange Reactions

Regioselective Lithiation and Magnesiation

Halogen-metal exchange is a powerful tool for the regioselective generation of organometallic intermediates from aryl halides. In the case of this compound, the significant difference in the propensity of iodine versus bromine to undergo exchange allows for high regioselectivity. The exchange reaction with organolithium or Grignard reagents preferentially occurs at the more reactive carbon-iodine bond.

Treating this compound with reagents like n-butyllithium or isopropylmagnesium chloride results in the selective replacement of the iodine atom with a lithium or magnesium moiety, respectively. researchgate.net This forms a 2-lithio or 2-magnesio-3-bromo-5-methylbenzoic acid derivative. The reaction is typically carried out at low temperatures to prevent side reactions, such as decomposition of the organometallic intermediate or reaction with the carboxylic acid group. In many cases, the carboxylic acid is deprotonated first by the organometallic reagent, and a second equivalent of the reagent is required to effect the halogen-metal exchange. The resulting lithium or magnesium salt of the carboxylic acid is generally stable under these conditions.

The regioselectivity of this exchange is dictated by the greater electrophilicity and lower bond strength of the C-I bond compared to the C-Br bond. This inherent reactivity difference allows for the predictable and selective formation of an organometallic species at the 2-position.

Subsequent Electrophilic Quenching Reactions

The organolithium or organomagnesium intermediates generated from the regioselective halogen-metal exchange of this compound are potent nucleophiles. They can be readily trapped with a wide variety of electrophiles, leading to the introduction of new functional groups at the 2-position of the aromatic ring. This two-step sequence of halogen-metal exchange followed by electrophilic quenching provides a versatile strategy for the synthesis of highly substituted benzoic acid derivatives. acs.org

For instance, quenching the 2-lithio intermediate with carbon dioxide (CO2) would introduce a second carboxylic acid group, yielding a phthalic acid derivative. researchgate.net Reaction with aldehydes or ketones would furnish secondary or tertiary alcohols, respectively, after an acidic workup. Other electrophiles such as alkyl halides, silyl (B83357) halides (e.g., chlorotrimethylsilane), and sources of deuterium (B1214612) (e.g., D2O) can also be employed to install alkyl, silyl, or deuterium groups.

This methodology offers a reliable and predictable way to construct complex molecular architectures based on the 3-bromo-5-methylbenzoic acid scaffold, with the bromine atom remaining available for further synthetic manipulations.

Functional Group Transformations

Carboxylic Acid Derivatization

Esterification Reactions

The carboxylic acid functional group of this compound can be readily converted into its corresponding ester derivatives. Esterification is a common transformation that can serve multiple purposes, such as protecting the carboxylic acid during subsequent reactions or modifying the molecule's physical and chemical properties.

Standard esterification methods can be applied to this compound. These include Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. For example, reaction with methanol (B129727) under acidic conditions would yield methyl 3-bromo-2-iodo-5-methylbenzoate. bldpharm.com Similarly, using ethanol (B145695) would produce the corresponding ethyl ester.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with a reagent like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with an alcohol to form the ester, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl by-product. This method is particularly useful for the esterification of sterically hindered carboxylic acids or with sensitive alcohols.

Another mild and efficient method involves the use of alkylating agents, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base like potassium carbonate or cesium carbonate. This approach is often used when the reaction conditions need to be kept neutral or basic to avoid decomposition of other functional groups in the molecule.

The resulting esters, such as methyl 3-bromo-2-iodo-5-methylbenzoate, are valuable intermediates in their own right, often used in cross-coupling reactions or other transformations where the free carboxylic acid might interfere. bldpharm.com

Interactive Data Tables

Table 1: Halogen-Metal Exchange and Electrophilic Quenching

| Starting Material | Reagent | Intermediate | Electrophile | Product |

| This compound | n-BuLi | 2-Lithio-3-bromo-5-methylbenzoic acid | CO₂ | 3-Bromo-5-methylisophthalic acid |

| This compound | i-PrMgCl | 2-(Chloromagnesio)-3-bromo-5-methylbenzoic acid | (CH₃)₃SiCl | 3-Bromo-5-methyl-2-(trimethylsilyl)benzoic acid |

| This compound | n-BuLi | 2-Lithio-3-bromo-5-methylbenzoic acid | D₂O | 3-Bromo-2-deuterio-5-methylbenzoic acid |

Table 2: Esterification Reactions

| Starting Material | Reagent(s) | Product |

| This compound | CH₃OH, H₂SO₄ (cat.) | Methyl 3-bromo-2-iodo-5-methylbenzoate |

| This compound | 1. SOCl₂ 2. CH₃CH₂OH, Pyridine | Ethyl 3-bromo-2-iodo-5-methylbenzoate |

| This compound | (CH₃)₂SO₄, K₂CO₃ | Methyl 3-bromo-2-iodo-5-methylbenzoate |

Amide Formation

The carboxylic acid functional group of this compound is readily converted into a wide range of amides through various standard coupling methods. This transformation is fundamental in medicinal chemistry and materials science for the synthesis of complex molecules. The process typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Common activating agents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride to form the intermediate acyl chloride. This highly reactive species then readily reacts with an amine to furnish the corresponding amide. Another widely used set of methods involves in-situ activation using coupling reagents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS), facilitate amide bond formation under milder conditions, minimizing side reactions. acs.org

More modern approaches utilize phosphonium-based reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency and suppression of racemization in chiral substrates. rsc.orgsci-hub.se For instance, the general synthesis of N-benzyl-N-methylbenzamide from benzoic acid using triphenylphosphine (B44618) and N-chlorophthalimide demonstrates a halophosphonium-mediated amidation pathway. acs.org A similar strategy can be applied to this compound.

A representative reaction is shown below:

this compound is first converted to its acyl chloride using SOCl₂.

The subsequent addition of an amine, for example, diethylamine, in the presence of a base like triethylamine, yields N,N-diethyl-3-bromo-2-iodo-5-methylbenzamide.

| Coupling Reagent System | Typical Conditions | Key Features |

|---|---|---|

| SOCl₂ or (COCl)₂ | Inert solvent (e.g., CH₂Cl₂, Toluene), often requires heating. | Forms a highly reactive acyl chloride intermediate. |

| EDC/HOBt | Polar aprotic solvent (e.g., DMF, CH₂Cl₂), room temperature. | Mild conditions, good for sensitive substrates. |

| HATU/DIPEA | Polar aprotic solvent (e.g., DMF), room temperature. | High efficiency, fast reaction times, low racemization. sci-hub.se |

| PPh₃/N-haloimide | Anhydrous solvent (e.g., MeCN), room temperature. | In-situ generation of activated carboxylate. acs.org |

Reduction to Benzyl (B1604629) Alcohols

The carboxylic acid moiety of this compound can be selectively reduced to the corresponding primary benzyl alcohol, (3-bromo-2-iodo-5-methylphenyl)methanol. This transformation provides a valuable synthetic intermediate, allowing for further functionalization of the benzylic position.

Common and effective reagents for this reduction include borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane dimethyl sulfide (B99878) (BH₃·SMe₂). beilstein-journals.org These reagents are known for their chemoselectivity in reducing carboxylic acids in the presence of other reducible functional groups, including esters and, importantly, the aryl halides present on the ring. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. beilstein-journals.org The general procedure involves the dropwise addition of the borane reagent to a solution of the carboxylic acid at a reduced temperature (e.g., 0 °C), followed by stirring at room temperature to ensure the completion of the reaction. A careful aqueous workup is then performed to quench the excess reagent and hydrolyze the intermediate borate (B1201080) ester to yield the final benzyl alcohol. beilstein-journals.org

While stronger reducing agents like lithium aluminum hydride (LiAlH₄) are also capable of reducing carboxylic acids, their higher reactivity might lead to undesired side reactions, such as the reduction of the aryl halides, particularly the more labile carbon-iodine bond. Therefore, borane-based reagents are generally preferred for this specific transformation to preserve the halogen substitution pattern on the aromatic ring.

| Reducing Agent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Borane dimethyl sulfide (BH₃·SMe₂) | Anhydrous THF | 0 °C to room temperature, 16 h beilstein-journals.org | (3-bromo-2-iodo-5-methylphenyl)methanol |

| Borane-THF complex (BH₃·THF) | Anhydrous THF | 0 °C to room temperature | (3-bromo-2-iodo-5-methylphenyl)methanol |

Decarboxylative Halogenation

Decarboxylative halogenation, or halodecarboxylation, is a powerful transformation that replaces a carboxylic acid group with a halogen atom. nih.gov Applying this reaction to this compound would result in the formation of 1,3-dibromo-2-iodo-5-methylbenzene, a polysubstituted aromatic compound. This method serves as a valuable alternative to direct electrophilic aromatic halogenation, which might yield a mixture of regioisomers. nih.gov

Several methods exist for decarboxylative halogenation. The classic Hunsdiecker reaction involves treating the silver salt of the carboxylic acid with a halogen (e.g., Br₂). However, modern variations often provide better yields and broader substrate scope under milder conditions. nih.gov Recent advancements utilize transition metal catalysis, often in combination with photoredox catalysis. For example, copper-catalyzed methods have been developed for the decarboxylative bromo-, iodo-, chloro-, and fluorination of (hetero)aryl carboxylic acids. osti.govnih.gov These reactions typically proceed via the formation of an aryl radical intermediate, which is then trapped by a halogen atom transfer reagent. nih.gov

For the specific conversion of this compound, a protocol involving a copper catalyst, an oxidant, and a bromine source like N-Bromosuccinimide (NBS) could be employed. The presence of electron-withdrawing groups on the benzoic acid, such as the bromo and iodo substituents, generally favors the decarboxylative pathway over competitive electrophilic bromination of the ring. nih.gov

Mechanistic Insights into Decarboxylative Processes

The mechanism of decarboxylative halogenation reactions, particularly those mediated by transition metals and light, generally revolves around the generation of an aryl radical intermediate. nih.gov

The catalytic cycle is often initiated by the coordination of the carboxylate to a metal center, such as copper(II). In photoredox-catalyzed systems, excitation of the metal-carboxylate complex by light (e.g., 365 nm LED) can induce a ligand-to-metal charge transfer (LMCT). This process involves the transfer of an electron from the carboxylate ligand to the metal center, leading to an unstable carboxyl radical and a reduced metal species (e.g., copper(I)). osti.gov

The carboxyl radical rapidly undergoes decarboxylation (loses CO₂) to form a highly reactive aryl radical (in this case, the 3-bromo-2-iodo-5-methylphenyl radical). This aryl radical is the key intermediate that is subsequently functionalized. osti.govnih.gov The final step involves the trapping of this aryl radical by a halogen atom transfer agent, such as N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS), to yield the final aryl halide product (1,3-dibromo-2-iodo-5-methylbenzene) and regenerate the catalyst. osti.gov The efficiency of this final step depends on the ability of the halogenating reagent to trap the radical intermediate effectively. osti.gov

Reactions Involving the Methyl Group (e.g., Oxidation to Carboxylic Acid or Benzyl Halogenation)

The methyl group on the this compound scaffold offers another site for chemical modification, primarily through oxidation or benzylic halogenation.

Oxidation to Carboxylic Acid: The methyl group can be oxidized to a carboxylic acid, yielding 3-bromo-2-iodobenzene-1,5-dicarboxylic acid. This transformation typically requires strong oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) under basic conditions followed by acidification, or chromic acid (H₂CrO₄). The oxidation of alkylbenzene side chains is a robust reaction, though the harsh conditions may not be compatible with all substrates. khanacademy.org The resulting dicarboxylic acid is a useful building block for polymers or more complex molecular architectures.

Benzyl Halogenation: Alternatively, the methyl group can undergo free-radical halogenation at the benzylic position. This reaction introduces a halogen (typically bromine or chlorine) onto the carbon adjacent to the aromatic ring, converting the methyl group into a halomethyl group (e.g., -CH₂Br). A standard reagent for benzylic bromination is N-Bromosuccinimide (NBS), used in conjunction with a radical initiator like azobisisobutyronitrile (AIBN) or light (UV irradiation) in a non-polar solvent such as carbon tetrachloride (CCl₄). khanacademy.org This reaction proceeds via a benzylic radical intermediate, which is stabilized by the adjacent aromatic ring. The product, 3-bromo-5-(bromomethyl)-2-iodobenzoic acid, is a versatile intermediate, as the benzylic halide is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. khanacademy.orggoogle.com

| Transformation | Reagents | Product | Key Intermediate |

|---|---|---|---|

| Oxidation | KMnO₄, NaOH, H₃O⁺ | 3-bromo-2-iodobenzene-1,5-dicarboxylic acid | N/A (Concerted oxidation) |

| Benzylic Bromination | NBS, AIBN (or light) | 3-bromo-5-(bromomethyl)-2-iodobenzoic acid | Benzylic radical khanacademy.org |

Nucleophilic Aromatic Substitution with Activated Halogens

Nucleophilic aromatic substitution (SₙAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. For SₙAr to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. science.gov

In this compound, the carboxylic acid group is a moderate electron-withdrawing group. Its position meta to both halogens provides some activation, but it is not as potent as a nitro group would be in the ortho or para positions. The reactivity of the two halogens, bromine and iodine, towards SₙAr will differ. Generally, the carbon-iodine bond is weaker and iodine is a better leaving group than bromine. However, the rate-determining step in SₙAr is typically the initial nucleophilic attack to form the Meisenheimer complex, and the electronegativity of the halogen can influence this step. science.gov

Given the substitution pattern, SₙAr reactions on this molecule would likely require forcing conditions, such as high temperatures or the use of a strong nucleophile and potentially a copper catalyst (in Ullmann-type couplings). The iodine at the C2 position is ortho to the activating carboxylic acid group, making it the more likely site for substitution compared to the bromine at C3, which is meta. A strong nucleophile, such as an alkoxide (e.g., sodium methoxide) or an amine, could potentially displace the iodide to form the corresponding ether or aniline (B41778) derivative, respectively. Such transformations are crucial for building molecular complexity from halogenated precursors. nih.govencyclopedia.pub

Mechanistic Investigations of Reactions Involving 3 Bromo 2 Iodo 5 Methylbenzoic Acid

Elucidation of Reaction Pathways for Halogenation

The synthesis of halogenated benzoic acids often involves electrophilic aromatic substitution. The directing effects of the existing substituents on the benzene (B151609) ring play a crucial role in determining the regioselectivity of the incoming halogen. In the case of 3-bromo-2-iodo-5-methylbenzoic acid, its formation from a less halogenated precursor would be governed by the activating and directing effects of the carboxyl, methyl, and existing halogen groups.

Decarboxylative halogenation, or halodecarboxylation, presents an alternative pathway for the synthesis of aryl halides from carboxylic acids. nih.govacs.org This method involves the cleavage of a carbon-carbon bond and the release of carbon dioxide. nih.govacs.org The mechanism of such reactions can be complex and is influenced by the specific reagents and conditions employed. For instance, the Hunsdiecker–Borodin reaction is a well-known example of halodecarboxylation. nih.gov Experimental and computational studies on similar iododecarboxylation reactions suggest a concerted mechanism involving an aroylhypohalite intermediate. nih.gov The transition state in this process indicates a significant buildup of positive charge. nih.gov

The reaction of bromine with carboxylic acids in the presence of mercury(II) oxide has been proposed to proceed through different pathways. One suggestion involves the formation of "positive bromine species" like bromine(I) dioxide. acs.org Another widely accepted mechanism involves the in situ formation of a mercury salt of the acid, which then reacts with bromine to form an acyl hypobromite. nih.gov

Detailed Mechanistic Studies of Cross-Coupling Reactions

Cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The presence of two distinct halogen atoms (bromine and iodine) in this compound allows for selective and sequential cross-coupling reactions, making it a valuable substrate for mechanistic investigations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are among the most utilized C-C bond-forming reactions in chemistry. acs.org

Mechanistic studies of cross-coupling reactions often involve a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. In the context of this compound, the higher reactivity of the C-I bond compared to the C-Br bond typically allows for selective oxidative addition of a palladium(0) catalyst to the C-I bond first.

Recent advancements have focused on the use of more sustainable and earth-abundant metal catalysts, such as iron. bris.ac.uk Mechanistic studies on iron-catalyzed cross-coupling reactions have revealed novel activation pathways. For instance, the use of an ortho-directing group can tether the iron catalyst to the electrophile, facilitating a single electron transfer process to activate the aryl halide bond. bris.ac.uk Dual-catalyst systems, such as a combination of nickel and cobalt, have also been developed for cross-electrophile coupling, where the different catalysts activate each of the coupling partners. acs.org

The nature of the ligand plays a critical role in the efficiency and selectivity of cross-coupling reactions. Bidentate ligands are commonly used, though monodentate and tridentate ligands have shown superiority in specific applications. acs.org Computational studies and kinetic analyses are often employed to gain deeper insights into the reaction mechanism, including the roles of different catalytic intermediates. researchgate.net

Understanding Halogen-Metal Exchange Mechanisms and Regiocontrol

Halogen-metal exchange is a powerful tool for the preparation of organometallic reagents, which are key intermediates in many organic transformations. The regioselectivity of this exchange is a critical aspect, especially in molecules with multiple halogen atoms like this compound.

Studies on 3-substituted 1,2-dibromo arenes have shown that the halogen-metal exchange using reagents like isopropylmagnesium chloride occurs with high regioselectivity, predominantly at the 2-position. organic-chemistry.org This selectivity is influenced by the electronic nature of the substituent at the 3-position. organic-chemistry.org The use of isopropylmagnesium chloride is advantageous as it leads to a more thermodynamically stable arylmagnesium intermediate and can prevent the formation of benzyne (B1209423) byproducts at low temperatures. organic-chemistry.org

The regiocontrol in hydrogen/metal exchange processes can be achieved by matching the substituents with the appropriate reagents. researchgate.net For 2,4-dihalogenated benzoic acids, hydrogen/metal exchange has been observed to occur at the position flanked by both halogen substituents. researchgate.net In the case of this compound, the iodine atom is generally more susceptible to halogen-metal exchange than the bromine atom when using common organolithium or Grignard reagents. This difference in reactivity allows for selective functionalization at the 2-position.

Table 1: Regioselectivity in Halogen-Metal Exchange of Dihaloarenes

| Substrate | Reagent | Major Product Position of Metalation | Reference |

| 3-Substituted 1,2-dibromo arenes | i-PrMgCl | 2-position | organic-chemistry.org |

| 2,4-Dihalogenobenzoic acids | Organolithium | Position between halogens | researchgate.net |

This table is generated based on findings from related dihalogenated systems and illustrates general principles of regioselectivity.

Role of Halogen Bonding in Molecular Interactions and Reactivity

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). nih.gov This interaction arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a σ-hole. nih.gov The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov

In this compound, both the iodine and bromine atoms can participate in halogen bonding. The iodine atom, being more polarizable, is expected to form stronger halogen bonds. nih.gov These interactions can play a significant role in the crystal packing of the molecule and can influence its reactivity in the solid state and in solution. researchgate.netresearchgate.net For instance, halogen bonding has been observed to be a key factor in the self-assembly of molecules in the solid state, leading to specific structural motifs like zigzag or linear chains. researchgate.net

Solvent Effects and Catalysis in Reaction Mechanisms

Solvent effects and the choice of catalyst are paramount in controlling the outcome and understanding the mechanism of chemical reactions. The solvent can influence reaction rates, selectivity, and even the stability of intermediates and transition states. In reactions involving charged species or polar intermediates, polar solvents are generally preferred. For instance, in some iodination reactions, polar aprotic solvents like DMF can stabilize transition states and reduce the formation of isomers.

Catalysis is central to many of the reactions discussed. In cross-coupling reactions, the choice of metal catalyst (e.g., palladium, nickel, iron) and the associated ligands dictates the reaction's feasibility and efficiency. acs.orgbris.ac.uk Mechanistic studies often focus on the elementary steps of the catalytic cycle and how they are influenced by the solvent and additives. For example, in iridium-catalyzed C-H iodination of benzoic acids, a silver(I) additive was found to be crucial for controlling the selectivity between mono- and di-iodination. diva-portal.org

In halogen-metal exchange reactions, the solvent can affect the aggregation state and reactivity of the organometallic reagents. Ethereal solvents like THF are commonly used. The presence of additives like lithium chloride can break up aggregates and increase the reactivity of Grignard reagents.

The interplay between the solvent, catalyst, and substrate is complex and often requires detailed kinetic and computational studies to unravel. Understanding these effects is essential for optimizing reaction conditions and for the rational design of new synthetic methodologies.

Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C spectra, as well as advanced 2D NMR experiments, the precise arrangement of atoms and substituents on the benzoic acid core can be determined.

The ¹H NMR spectrum provides critical information about the number and chemical environment of protons in the molecule. For 3-bromo-2-iodo-5-methylbenzoic acid, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, and the carboxylic acid proton.

The substitution pattern leaves two protons on the aromatic ring at positions 4 and 6. These protons are expected to appear as doublets due to weak meta-coupling. The methyl group protons at position 5 will present as a sharp singlet, while the acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration. While specific experimental data for this exact isomer is not widely published, analysis of the closely related compound 2-iodo-5-methylbenzoic acid shows aromatic protons at δ 7.91 and 7.84 ppm and a methyl singlet at 2.35 ppm. beilstein-journals.org The introduction of an electron-withdrawing bromine atom at position 3 in the target molecule would further influence these chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.9 - 8.1 | Doublet (d) | ~2-3 (meta-coupling) |

| H-6 | ~7.8 - 8.0 | Doublet (d) | ~2-3 (meta-coupling) |

| -CH₃ | ~2.3 - 2.5 | Singlet (s) | N/A |

| -COOH | ~10 - 13 | Broad Singlet (br s) | N/A |

Note: Predicted values are based on standard substituent effects and data from analogous compounds.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom, providing complementary data for structural confirmation. The spectrum for this compound is expected to display eight unique signals, corresponding to the six carbons of the benzene (B151609) ring, the carboxylic acid carbon, and the methyl carbon.

Key expected features include the downfield signal of the carboxylic carbon and the characteristic upfield shifts for the carbons directly bonded to the halogen atoms (C-I and C-Br). Experimental data for the analog 2-iodo-5-methylbenzoic acid shows signals at δ 171.7 (COOH), 90.6 (C-I), and 20.8 (CH₃). beilstein-journals.org The presence of bromine at C-3 would alter the shifts of the adjacent carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-COOH) | ~170 - 172 |

| C-2 (-I) | ~90 - 95 |

| C-3 (-Br) | ~115 - 120 |

| C-4 | ~135 - 140 |

| C-5 (-CH₃) | ~140 - 145 |

| C-6 | ~130 - 135 |

| Carboxylic (C=O) | ~170 - 172 |

| Methyl (-CH₃) | ~20 - 22 |

Note: Predicted values are based on standard substituent effects and data from analogous compounds. beilstein-journals.org

To unambiguously confirm the substitution pattern (regiochemistry), two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are employed. researchgate.net An HMBC experiment maps long-range (2- and 3-bond) correlations between protons and carbons.

For this compound, key HMBC correlations would include:

A correlation between the methyl protons (on C-5) and the aromatic carbons at C-4, C-5, and C-6.

Correlations from the aromatic proton at H-4 to carbons C-2, C-5, and C-6.

Correlations from the aromatic proton at H-6 to carbons C-2, C-4, and C-5.

Observing these specific correlations would provide definitive proof of the 1,2,3,5-substitution arrangement, distinguishing it from other possible isomers.

Quantitative NMR (qNMR) is a powerful method for determining the absolute purity of a substance or the ratio of isomers in a mixture without requiring an identical analytical standard of the analyte. nih.gov By adding a known amount of a stable, non-interfering internal standard to the sample, the concentration of this compound can be calculated by comparing the integral of one of its distinct signals (e.g., the methyl singlet) to the integral of a known signal from the standard. nih.gov This approach is highly valuable for quality control and for analyzing reaction mixtures where multiple isomers may be formed. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is used to measure the mass-to-charge ratio of ions, providing the molecular weight of the compound and, with high resolution, its elemental formula.

HRMS measures the mass of a molecule with extremely high precision (typically to four or more decimal places). This accuracy allows for the determination of a unique elemental formula. The molecular formula for this compound is C₈H₆BrIO₂. cymitquimica.comchemspider.com A key feature in the mass spectrum of a compound containing one bromine atom is the presence of two peaks of nearly equal intensity separated by two mass units (M and M+2), corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). HRMS analysis would confirm the calculated exact mass for this formula, providing definitive evidence of the compound's identity.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M]⁺ (with ⁷⁹Br) | C₈H₆⁷⁹BrIO₂ | 339.8596 |

| [M+2]⁺ (with ⁸¹Br) | C₈H₆⁸¹BrIO₂ | 341.8575 |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound (C₈H₆BrIO₂), the mass spectrum would exhibit distinct features confirming its elemental composition and connectivity.

The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of approximately 341 g/mol . A key diagnostic feature arises from the isotopic distribution of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in the molecular ion appearing as a pair of peaks of almost equal intensity, [M]⁺ and [M+2]⁺, separated by two m/z units, which is a clear indicator of the presence of a single bromine atom in the molecule. miamioh.edu Iodine, in contrast, is monoisotopic (¹²⁷I), so it does not contribute to this pattern.

The primary fragmentation of halogenated compounds often involves the loss of the halogen atom. miamioh.edu In this case, fragmentation would likely proceed through several key pathways, allowing for structural confirmation. Common fragmentation pathways include:

Loss of Iodine: Cleavage of the C-I bond, the weakest carbon-halogen bond, would result in a prominent fragment ion [M-I]⁺.

Loss of Bromine: Cleavage of the C-Br bond would produce the [M-Br]⁺ fragment ion.

Decarboxylation: The loss of a carboxyl group as carbon dioxide (CO₂) is a common fragmentation for benzoic acids, leading to a [M-CO₂]⁺ ion.

Loss of Carboxyl Group: Cleavage of the bond between the aromatic ring and the carboxylic acid group would result in the loss of the entire -COOH group, yielding a [M-COOH]⁺ fragment.

Formation of Acylium Ion: Loss of the hydroxyl radical (-OH) from the carboxylic acid group would form a stable acylium ion, [M-OH]⁺.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragmentation Process | Lost Fragment | Resulting Ion | Predicted m/z |

| Molecular Ion | - | [C₈H₆BrIO₂]⁺ | ~341 / 343 |

| Iodine Loss | I | [C₈H₆BrO₂]⁺ | ~214 / 216 |

| Bromine Loss | Br | [C₈H₇IO₂]⁺ | ~262 |

| Hydroxyl Loss | OH | [C₈H₅BrIO]⁺ | ~324 / 326 |

| Carboxyl Loss | COOH | [C₇H₅BrI]⁺ | ~296 / 298 |

| Decarboxylation | CO₂ | [C₇H₆BrI]⁺ | ~297 / 299 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its carboxylic acid, aromatic, and methyl groups.

The most prominent features in the spectrum would be from the carboxylic acid moiety. A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. nist.govbeilstein-journals.org A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be observed, typically in the 1710-1680 cm⁻¹ range for aromatic acids. beilstein-journals.orgresearchgate.net Additional bands related to the carboxylic group include the C-O stretch and O-H bend, which are expected between 1440-1210 cm⁻¹.

The aromatic ring gives rise to several characteristic bands. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹. The substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations, which occur in the 900-675 cm⁻¹ region and can provide further structural confirmation. The methyl group attached to the ring would show C-H stretching vibrations around 2950-2850 cm⁻¹. beilstein-journals.org The C-Br and C-I stretching vibrations occur at lower frequencies (typically below 600 cm⁻¹) and may not be observed in a standard mid-IR spectrum.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Very Broad, Strong |

| Methyl Group | C-H Stretch | 2950 - 2850 | Medium |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak, Multiple Bands |

| Carboxylic Acid | C-O Stretch / O-H Bend | 1440 - 1210 | Medium |

| Aromatic Ring | C-H Out-of-Plane Bend | 900 - 675 | Medium to Strong |

X-ray Crystallography for Solid-State Structural Resolution

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique would provide unambiguous proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions.

Based on the crystal structures of numerous other substituted benzoic acids, it is highly probable that this compound crystallizes to form centrosymmetric dimers in the solid state. nih.gov This common structural motif is driven by strong and highly directional hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov Specifically, the hydroxyl proton of one molecule donates a hydrogen bond to the carbonyl oxygen of the second molecule, and vice versa. This mutual O-H···O hydrogen bonding creates a characteristic eight-membered ring pattern known as an R²₂(8) motif. nih.gov

The crystallographic data would precisely define the molecular geometry, confirming the planarity of the benzene ring and the relative positions of the bromo, iodo, methyl, and carboxylic acid substituents.

Table 3: Key Structural Information from X-ray Crystallography

| Structural Feature | Information Provided |

| Molecular Connectivity | Unambiguous confirmation of the 3-bromo-2-iodo-5-methyl substitution pattern. |

| Bond Lengths & Angles | Precise measurement of all covalent bonds (C-C, C-H, C-O, C=O, C-Br, C-I). |

| Intermolecular Interactions | Identification and characterization of hydrogen bonds (e.g., O-H···O). |

| Crystal Packing | Elucidation of the three-dimensional arrangement of molecules in the unit cell. |

| Primary Packing Motif | Confirmation of the formation of centrosymmetric dimers via carboxylic acid groups. nih.gov |

| Conformation | Determination of the orientation of the carboxylic acid group relative to the aromatic ring. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. For 3-bromo-2-iodo-5-methylbenzoic acid, DFT calculations can offer profound insights into its reactivity, electronic distribution, and the energetics of potential chemical transformations.

DFT-based descriptors are instrumental in predicting where a molecule is most likely to react. The Fukui function and Molecular Electrostatic Potential (MEP) maps are two such tools used to forecast the regioselectivity of chemical reactions.

The Fukui function quantifies the change in electron density at a given point in the molecule when an electron is added or removed, highlighting sites susceptible to nucleophilic or electrophilic attack, respectively. mdpi.com For substituted benzoic acids, electron-withdrawing groups increase acidity and susceptibility to nucleophilic attack, while electron-donating groups decrease it. researchgate.netnih.gov In this compound, the bromine and iodine atoms act as electron-withdrawing groups through induction, while the methyl group is weakly electron-donating.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) are rich in electrons and prone to electrophilic attack, whereas regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. mdpi.com For this molecule, the most negative potential would be concentrated on the oxygen atoms of the carboxylic acid group, making them primary sites for electrophilic interaction. The aromatic protons and the carbons attached to the halogens would show varying degrees of positive potential, indicating their susceptibility to nucleophiles. The interplay between the inductive effects of the halogens and the hyperconjugation of the methyl group would create a nuanced reactivity map across the aromatic ring.

DFT calculations are routinely used to determine the fundamental electronic properties of molecules. These properties, including frontier molecular orbitals (HOMO and LUMO), energy gap, and dipole moment, are crucial for understanding a molecule's stability and reactivity. researchgate.netmdpi.com

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater propensity for reaction with electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO indicates the molecule's ability to accept electrons. A lower LUMO energy points to greater reactivity with nucleophiles.

HOMO-LUMO Energy Gap (ΔE): The difference between the HOMO and LUMO energies is a key indicator of chemical stability. researchgate.net A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. acs.org

The table below presents representative values for these electronic properties, as would be expected from a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory), based on studies of similar halogenated and substituted aromatic compounds. mdpi.commdpi.com

| Property | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment (μ) | ~ 2.5 Debye | Reflects overall molecular polarity. |

| Ionization Potential | ~ 6.5 eV | Energy required to remove an electron. |

| Electron Affinity | ~ 1.8 eV | Energy released upon gaining an electron. |

DFT is an invaluable tool for mapping out the entire energy landscape of a chemical reaction, including the structures and energies of reactants, products, intermediates, and, crucially, transition states. By calculating the activation energy—the energy barrier that must be overcome for a reaction to proceed—researchers can predict reaction rates and elucidate mechanisms. nih.gov

For this compound, a particularly relevant reaction is the Suzuki-Miyaura cross-coupling, which forms new carbon-carbon bonds. rsc.org This molecule possesses two potential reaction sites for such a palladium-catalyzed reaction: the C-I bond and the C-Br bond. It is well-established that the C-I bond is more reactive than the C-Br bond in oxidative addition to a palladium(0) catalyst, which is the first and often rate-determining step of the catalytic cycle. rsc.org

A DFT study would model this process by:

Calculating the energy of the initial reactants (this compound and the Pd(0) catalyst).

Locating the transition state structure for the oxidative addition at both the C-I and C-Br bonds.

Calculating the activation energies for both pathways.

The results would almost certainly confirm a lower activation energy for the oxidative addition to the C-I bond, explaining the regioselectivity of the first coupling reaction. nih.gov Subsequent steps, such as transmetalation and reductive elimination, can also be modeled to build a complete mechanistic profile. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into conformational flexibility and intermolecular interactions. ucl.ac.uk

For this compound, MD simulations would be particularly useful for exploring:

Solvent Effects and Self-Association: MD simulations can explicitly model solvent molecules, revealing how the compound interacts with its environment. In apolar solvents, benzoic acids tend to form hydrogen-bonded dimers. acs.org MD simulations could predict the stability of such dimers for this compound and explore other potential self-association motifs, such as π-π stacking, which could influence its solubility and crystallization behavior. ucl.ac.ukrsc.org

Binding to Biological Targets: If this molecule were being investigated as a potential drug, MD simulations could be used to model its interaction with a target protein, assessing the stability of the binding pose and identifying key intermolecular interactions over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. dergipark.org.tr Instead of studying a single molecule in isolation, QSAR analysis requires a dataset of structurally related compounds with experimentally measured activities (e.g., inhibitory concentrations).

A QSAR study involving analogues of this compound would proceed as follows:

Dataset Compilation: A series of related molecules would be synthesized, varying the substituents on the benzoic acid ring, and their biological activity against a specific target would be measured.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can be classified as:

Electronic: Dipole moment, HOMO/LUMO energies, partial charges.

Steric: Molecular volume, surface area, shape indices.

Hydrophobic: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological: Indices that describe molecular branching and connectivity. nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that correlates a selection of the most relevant descriptors with the observed biological activity. dergipark.org.trmdpi.com

For instance, a hypothetical QSAR model for a series of halogenated benzoic acid derivatives might take the form:

log(1/IC₅₀) = c₀ + c₁(logP) - c₂(LUMO) + c₃(Molecular Volume)

Such a model could reveal that high activity is associated with high hydrophobicity (logP), a lower LUMO energy (better electron acceptance), and a specific molecular size. nih.gov While no specific QSAR study for this compound has been published, this methodology is a standard approach in drug discovery for optimizing lead compounds. mdpi.comaimspress.com

Applications in Advanced Organic Synthesis

Building Block for Complex Molecules

3-Bromo-2-iodo-5-methylbenzoic acid serves as a fundamental building block for the construction of more complex molecular architectures. The presence of both bromine and iodine atoms allows for differential reactivity in cross-coupling reactions, a cornerstone of modern organic synthesis. For instance, the iodine can be selectively displaced under certain conditions while leaving the bromine intact for subsequent transformations, or vice-versa. This differential reactivity is crucial for the stepwise assembly of intricate organic molecules.

The utility of halogenated benzoic acids as precursors is well-documented. For example, related structures are employed in the synthesis of pharmaceutical intermediates and other biologically active compounds. The unique substitution pattern of this compound, with its combination of electron-withdrawing halogens and an electron-donating methyl group, influences the electronic properties of the aromatic ring, thereby guiding the regioselectivity of further synthetic modifications. This controlled reactivity is essential when this compound is integrated into the synthesis of larger, multi-functional molecules.

Precursor for Fluoro-, Chloro-, and Bromo-substituted Analogues

The bromine and iodine substituents on this compound can be replaced with other halogens, such as fluorine and chlorine, to generate a diverse range of halogenated analogues. This flexibility is valuable in medicinal chemistry, where the introduction of different halogens can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. For instance, fluorine substitution is a common strategy to enhance metabolic stability and binding affinity.

The synthesis of these analogues can be achieved through various halogen exchange (halex) reactions or by utilizing the existing bromo and iodo groups to facilitate the introduction of other functionalities that are later converted to the desired halogen. The ability to generate fluoro-, chloro-, and bromo-substituted derivatives from a single precursor highlights the compound's role as a versatile platform for creating libraries of structurally related molecules for biological screening.

Table 1: Related Halogenated Benzoic Acid Analogues

| Compound Name | Molecular Formula | Key Applications |

| 3-Bromo-2-fluoro-5-methylbenzoic acid | C₈H₆BrFO₂ | Pharmaceutical intermediate. uni.lugoogle.com |

| 2-Bromo-5-iodo-4-methylbenzoic acid | C₈H₆BrIO₂ | Intermediate in organic synthesis. |

| 4-Bromo-2-fluoro-5-methylbenzoic acid | C₈H₆BrFO₂ | Pharmaceutical intermediate. |

| 5-Bromo-2-iodobenzoic acid | C₈H₆BrIO₂ | Intermediate in agrochemicals and pharmaceuticals. |

| 2-Chloro-5-iodobenzoic acid | C₈H₅ClIO₂ | Intermediate for kinase inhibitors. |

Synthesis of Heterocyclic Compounds

The reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and natural products.

While direct examples involving this compound are not prevalent, the synthesis of benziodoxole derivatives from substituted 2-iodobenzoic acids is a well-established method for creating reagents used in fluorination and other transformations. researchgate.net Benziodoxoles are cyclic hypervalent iodine compounds known for their stability and utility in transferring functional groups. acs.org For example, 2-iodobenzoic acids can be oxidized in the presence of arenes to form arylbenziodoxoles. researchgate.net These reagents can then be used to introduce aryl groups or other functionalities into a molecule. Analogously, a benziodoxole derived from this compound could serve as a precursor in the synthesis of complex fluorinated heterocycles, leveraging the reactivity of the hypervalent iodine.

The synthesis of pyran-2-ones, a class of heterocyclic compounds, can be achieved through methods such as iodolactonization followed by cross-coupling reactions. researchgate.netresearchgate.net For instance, the iodolactonization of (E)-2-bromo-2-en-4-ynoic acids leads to the formation of 3-bromo-5-iodo-2(2H)-pyranones. researchgate.net These dihalogenated pyranones can then undergo sequential Stille-type reactions to introduce various substituents, demonstrating a pathway to highly substituted pyranone derivatives. researchgate.netresearchgate.net Although not starting directly from this compound, this methodology highlights the utility of bromo-iodo intermediates in the synthesis of complex heterocycles like pyranones. The principles of using a dihalogenated scaffold for sequential, regioselective functionalization are directly applicable.

Intermediate in Multi-step Synthesis Pathways

This compound is a valuable intermediate in multi-step synthetic sequences. Its utility stems from the ability to perform selective reactions at the carboxylic acid, bromo, or iodo positions. For example, the carboxylic acid can be converted to an ester or amide, while the halogen atoms can participate in various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. nih.gov This allows for the sequential introduction of different molecular fragments, building up molecular complexity in a controlled manner. The differential reactivity of the C-I and C-Br bonds is particularly advantageous, often allowing for selective reaction at the more reactive C-I bond, followed by a subsequent reaction at the C-Br bond.

Contribution to New Synthetic Methodologies and Reagent Development

The unique structural and electronic properties of polysubstituted aromatic compounds like this compound contribute to the development of new synthetic methodologies. The study of the reactivity of such molecules can lead to the discovery of new catalysts, reaction conditions, and synthetic strategies. For example, the development of chemoselective cross-coupling reactions often relies on substrates with multiple, differentially reactive halogen atoms.

Furthermore, this compound can serve as a precursor for the development of novel reagents. Hypervalent iodine reagents, for instance, are powerful tools in organic synthesis, and their properties are tuned by the substituents on the aromatic ring. acs.org The bromo and methyl groups on this compound would influence the reactivity and selectivity of any derived hypervalent iodine reagent, potentially leading to new applications in synthesis.

Q & A

Q. What are the optimal synthetic routes for preparing 3-bromo-2-iodo-5-methylbenzoic acid?

- Methodological Answer : The synthesis typically involves sequential halogenation of 5-methylbenzoic acid. Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C). Subsequent iodination at the 2-position may employ iodine monochloride (ICl) or a copper-mediated Ullmann-type coupling. Purity optimization requires column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water mixtures) . Key intermediates, such as 3-bromo-5-methylbenzoic acid (CAS 76006-33-2), are critical precursors .

Q. How can researchers purify and characterize this compound effectively?

- Methodological Answer : Purification often combines recrystallization (using ethanol or methanol) with HPLC (C18 column, acetonitrile/water mobile phase). Characterization requires multi-spectral analysis:

- NMR : Compare aromatic proton shifts (δ 7.5–8.5 ppm) and methyl group signals (δ 2.3–2.6 ppm) to confirm substitution patterns.

- Mass Spectrometry : Look for molecular ion peaks at m/z ~354.9 (M+H⁺) and isotopic patterns consistent with Br/I .

- Elemental Analysis : Verify C, H, Br, and I percentages within ±0.3% of theoretical values .

Q. What safety protocols are essential for handling halogenated benzoic acids like this compound?

- Methodological Answer :

- Use fume hoods and personal protective equipment (nitrile gloves, lab coats, goggles).

- Store in amber glass vials at 2–8°C to prevent photodegradation and thermal decomposition.

- Neutralize acidic waste with sodium bicarbonate before disposal. Acute toxicity data (e.g., LD50) should guide exposure limits, referencing analogs like 3-bromo-5-cyano-2-methylbenzoic acid (CAS 1807019-17-5) for risk assessment .

Advanced Research Questions

Q. How can contradictory spectroscopic data in substitution reactions of this compound be resolved?

- Methodological Answer : Contradictions often arise from residual solvents or byproducts. For example:

- Unexpected NMR Peaks : Perform deuterium exchange experiments to identify acidic protons or use 2D-COSY to trace coupling networks.

- Mass Spec Anomalies : Employ high-resolution MS (HRMS) to distinguish between isobaric species (e.g., dehalogenated vs. oxidized products).

- Case Study : In Suzuki-Miyaura coupling, trace palladium residues may mimic substitution products; quantify via ICP-MS and remove with scavengers like activated carbon .

Q. What strategies mitigate dehalogenation during cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ to reduce β-hydride elimination.

- Solvent Optimization : Replace DMF with degassed THF to minimize radical pathways.

- Temperature Control : Maintain reactions below 60°C to prevent C-I bond cleavage. Monitor progress via TLC (silica, UV254) and isolate intermediates before full degradation .

Q. How can regioselective functionalization of the benzene ring be achieved in this compound derivatives?

- Methodological Answer :

- Directed Ortho-Metalation : Use the carboxylic acid group as a directing group for lithiation (e.g., LDA at −78°C), followed by electrophilic quenching to introduce substituents at the 4-position.

- Protection/Deprotection : Convert the carboxylic acid to a methyl ester (using SOCl₂/MeOH) to alter directing effects during nitration or sulfonation. Restore the acid group post-functionalization via hydrolysis (NaOH, H₂O/EtOH) .

Q. What experimental approaches validate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (pH 1–13, 37°C) with HPLC monitoring. The compound is expected to degrade rapidly in alkaline conditions (pH >10) due to ester hydrolysis or iodide displacement.

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (typically >150°C). For analogs like 3-iodo-5-nitrobenzoic acid (CAS 63131-73-3), thermal degradation products include CO₂ and iodobenzene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.